molecular formula C20H44BrN B096217 Tetradecyltriethylammonium bromide CAS No. 18144-35-9

Tetradecyltriethylammonium bromide

Cat. No. B096217
CAS RN: 18144-35-9
M. Wt: 378.5 g/mol
InChI Key: KMMBACZABOAUFF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetradecyltriethylammonium bromide (TTAB) is a quaternary ammonium salt that is widely used as a surfactant in various industries. It is also used in scientific research due to its unique physicochemical properties.

Mechanism Of Action

Tetradecyltriethylammonium bromide acts as a cationic surfactant and can interact with negatively charged molecules such as DNA and proteins. It can also disrupt cell membranes and cause cell lysis. Tetradecyltriethylammonium bromide has been shown to have antimicrobial properties and can inhibit the growth of bacteria and fungi.

Biochemical And Physiological Effects

Tetradecyltriethylammonium bromide has been shown to have toxic effects on cells and can cause apoptosis. It can also disrupt the function of enzymes and proteins. Studies have shown that Tetradecyltriethylammonium bromide can cause changes in the lipid composition of cell membranes, leading to membrane destabilization.

Advantages And Limitations For Lab Experiments

Tetradecyltriethylammonium bromide is widely used in lab experiments due to its ability to form micelles and vesicles. It is also relatively inexpensive and easy to synthesize. However, Tetradecyltriethylammonium bromide can be toxic to cells at high concentrations, and its effects on biological systems can be difficult to predict.

Future Directions

There are several future directions for research on Tetradecyltriethylammonium bromide. One area of interest is the development of new drug delivery systems using Tetradecyltriethylammonium bromide-based liposomes. Another area of research is the use of Tetradecyltriethylammonium bromide as a surfactant in chromatography and its potential applications in protein purification. Additionally, further studies are needed to understand the toxicity of Tetradecyltriethylammonium bromide and its effects on biological systems.

Synthesis Methods

Tetradecyltriethylammonium bromide can be synthesized by reacting tetradecylamine with triethylamine and hydrogen bromide. The reaction takes place in an organic solvent such as chloroform, and the resulting product is purified by recrystallization.

Scientific Research Applications

Tetradecyltriethylammonium bromide is used in various scientific research applications due to its ability to form micelles and vesicles. It is commonly used in the preparation of liposomes, which are used as drug delivery systems. Tetradecyltriethylammonium bromide is also used in the synthesis of nanoparticles and as a surfactant in chromatography.

properties

CAS RN

18144-35-9

Product Name

Tetradecyltriethylammonium bromide

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

IUPAC Name

triethyl(tetradecyl)azanium;bromide

InChI

InChI=1S/C20H44N.BrH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21(6-2,7-3)8-4;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

KMMBACZABOAUFF-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]

Canonical SMILES

CCCCCCCCCCCCCC[N+](CC)(CC)CC.[Br-]

synonyms

TETRADECYLTRIETHYLAMMONIUMBROMIDE

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.